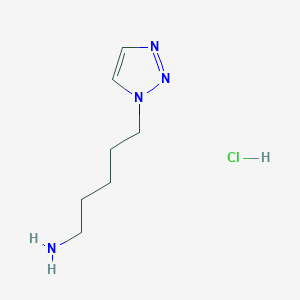

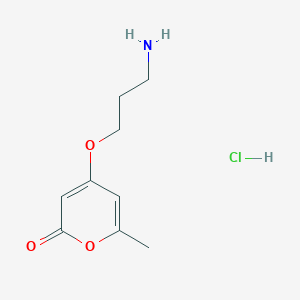

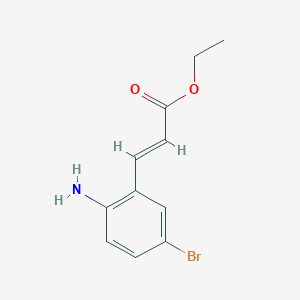

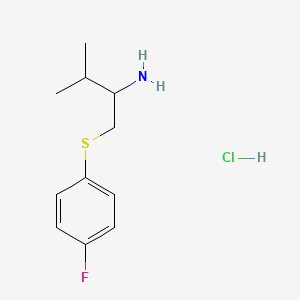

(R)-tert-Butyl (3-hydroxybutyl)carbamate

Vue d'ensemble

Description

"®-3’-hydroxybutyl ®-3’-hydroxybutyrate or D-β-hydroxybutyrate ester is an effective and palatable precursor to the ketone body . Ketone bodies are the most energy-efficient fuel and yield more ATP per mole of substrate than pyruvate and increase the free energy released from ATP hydrolysis .

Synthesis Analysis

The synthesis of ®-3’-hydroxybutyl ®-3’-hydroxybutyrate involves various pathways. One study found a native (S)-3-hydroxybutyryl-CoA dehydrogenase, hbd2, responsible for endogenous 3HB production . In conjunction with the heterologous thiolase atoB and CoA transferase ctfAB, hbd2 overexpression improves yields of 3HB on both sugar and syngas (CO/H2/CO2), outperforming the other tested pathways .

Molecular Structure Analysis

The molecule consists of 19 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The molecular weight of 2-methylpropyl N-[(3R)-3-hydroxybutyl]carbamate is determined by the sum of the atomic weights of each constituent element multiplied by the number of times each element appears in the formula .

Chemical Reactions Analysis

The enzyme ®-3-hydroxybutyrate dehydrogenase (HBDH) catalyzes the enantioselective reduction of 3-oxocarboxylates to ®-3-hydroxycarboxylates, the monomeric precursors of biodegradable polyesters . The native product of the HBDH reaction, ®-3-hydroxybutyrate, is a precursor in the synthesis of carbapenem antibiotics .

Physical And Chemical Properties Analysis

Carbamate pesticides are known as esters of carbamic acid (R1-S-CO-NR2R3), which are not structurally complex . They are commonly employed in farming to protect many crops, including fruits, cotton, rice, and vegetables, due to their broad biological activity, less mammalian toxicity, and minimal bioaccumulation potential .

Applications De Recherche Scientifique

-

Pharmacokinetics and Metabolism

- Field : Biomedical Research

- Application Summary : This compound has gained popularity as an exogenous means to achieve ketosis . It’s necessary to study its pharmacokinetic profile and its proximal metabolites (beta-hydroxybutyrate, 1,3-butanediol, and acetoacetate) in humans .

- Methods : Two LC-MS methods were developed and validated for quantifying the ketone ester and its metabolites in human plasma . The first assay uses a C18 column to quantitate ketone ester, beta-hydroxybutyrate, and 1,3-butanediol, and the second assay uses a hydrophilic interaction liquid chromatography (HILIC) column for the quantitation of acetoacetate .

- Results : The intra- and inter-run accuracy was ±15% of the nominal concentration, and the precision (%CV) was <15% for all 4 molecules being quantified . The matrix effect for all molecules was evaluated and ranged from −62.1 to 44.4% (combined for all molecules), while the extraction recovery ranged from 65.1 to 119% (combined for all molecules) .

-

Enzymatic Synthesis

- Field : Biochemistry

- Application Summary : An enzymatic route to the ®-3-Hydroxybutyl ®-3-Hydroxybutyrate has been described . The synthetic route is based on the use of several enzymatic procedures to achieve the desired enantio-rich products from racemic starting materials .

- Methods : The synthetic route involves the use of several enzymatic procedures to achieve the desired enantio-rich products from racemic starting materials .

- Results : The alternative route showed in this manuscript allows obtaining the final ester in high enantiomerical excess and yield using easy synthetic procedures .

- Induction of Hyperketonemia

- Field : Biomedical Research

- Application Summary : Mild states of hyperketonemia may improve physical and cognitive performance . Therefore, the induction of hyperketonemia using this compound has been studied .

- Methods : The compound was administered in the form of a meal replacement drink to healthy human volunteers .

- Results : The study determined the kinetic parameters, safety, and tolerability of the compound .

-

Treatment of Neurological Disorders

- Field : Neurology

- Application Summary : This compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease . It is believed that the compound may help to improve brain energy metabolism and reduce the symptoms of these disorders .

- Methods : The compound is administered orally or intravenously, and its effects on brain function are studied using various neurological tests and imaging techniques .

- Results : Preliminary studies have shown promising results, but more research is needed to confirm these findings and determine the optimal dosage and administration method .

Orientations Futures

Exogenous ketone supplements, such as ®-3-hydroxybutyl ®-3-hydroxybutyrate, have gained popularity as ergogenic aids in athletic performance . Future research should investigate whether there are other athletic contexts in which exogenous ketone supplements are efficacious given the positive, albeit preliminary, data from studies on overreaching, acute hypoxic exposure, and traumatic brain injury .

Propriétés

IUPAC Name |

tert-butyl N-[(3R)-3-hydroxybutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXKPWMYURAXTA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (3-hydroxybutyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.